

# A Technical Guide to the Thermodynamic Properties of Trimethylacetic Anhydride

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## Compound of Interest

Compound Name: Trimethylacetic anhydride

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **trimethylacetic anhydride**, also known as pivalic anhydride. The information is intended to support research, development, and process optimization in the pharmaceutical and chemical industries. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key reaction pathways.

## Core Thermodynamic and Physical Properties

**Trimethylacetic anhydride**  $[(CH_3)_3CCO]_2O$  is a key reagent in organic synthesis, valued for its role in acylation and esterification reactions. An understanding of its thermodynamic properties is crucial for reaction engineering, safety analysis, and process scale-up.

The available quantitative data for the physical and thermodynamic properties of **trimethylacetic anhydride** are summarized in the tables below. It is important to note that while some key thermodynamic parameters have been experimentally determined and are available through resources such as the NIST WebBook, comprehensive data for properties like the standard enthalpy of formation, standard molar entropy, and specific heat capacity from primary literature, such as the work of Chirico and Steele (2002), were not accessible for this review.

Table 1: Physical Properties of **Trimethylacetic Anhydride**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>3</sub>	[1]
Molecular Weight	186.25 g/mol	[1]
Boiling Point	193 °C (lit.)	[1]
Density	0.918 g/mL at 25 °C (lit.)	[1]
Refractive Index	n <sub>20/D</sub> 1.409 (lit.)	[1]

Table 2: Thermodynamic Properties of **Trimethylacetic Anhydride**

Property	Value	Units	Reference
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H$ )	54.4 ± 0.4	kJ/mol	NIST WebBook
Enthalpy of Reaction ( $\Delta_r H^\circ$ ) for Hydrolysis	-65.3 ± 2.1	kJ/mol	NIST WebBook
Standard Enthalpy of Formation ( $\Delta_f H^\circ$ )	Data not available	-	
Standard Molar Entropy ( $S^\circ$ )	Data not available	-	
Ideal Gas Heat Capacity ( $C_p$ )	Data not available	-	

## Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of chemical compounds like **trimethylacetic anhydride** relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments typically cited for acquiring such data.

### Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation ( $\Delta_f H^\circ$ ) of organic compounds.

Objective: To measure the heat released during the complete combustion of a known mass of **trimethylacetic anhydride** in a controlled oxygen environment.

Methodology:

- **Sample Preparation:** A precise mass of high-purity **trimethylacetic anhydride** is encapsulated in a combustible container (e.g., a gelatin capsule or a platinum crucible). A fuse wire (e.g., iron or platinum) is placed in contact with the sample.
- **Calorimeter Setup:** The sample is placed inside a high-pressure vessel, known as a "bomb," which is then filled with pure oxygen to a pressure of approximately 30 atm. The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.
- **Temperature Measurement:** The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady state is reached.
- **Data Analysis:** The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

## Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).

Objective: To measure the heat flow to or from a sample as a function of temperature or time, while it is subjected to a controlled temperature program.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of **trimethylacetic anhydride** (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument's furnace. The instrument is programmed to heat or cool the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- **Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
- **Data Analysis:**
  - **Heat Capacity ( $C_p$ ):** The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
  - **Enthalpy of Fusion/Vaporization:** The enthalpy of a phase transition is determined by integrating the area of the peak corresponding to the transition on the DSC thermogram.
  - **Melting/Boiling Point:** The temperature at which a phase transition occurs is determined from the onset temperature of the transition peak.

## Key Reaction Pathways and Mechanisms

**Trimethylacetic anhydride** is a versatile reagent in organic synthesis. The following diagrams, generated using the DOT language, illustrate the mechanisms of its key reactions.

## Hydrolysis of Trimethylacetic Anhydride

The hydrolysis of **trimethylacetic anhydride** yields two equivalents of trimethylacetic acid. This reaction is typically uncatalyzed and proceeds readily in the presence of water.

Hydrolysis of **Trimethylacetic Anhydride**

## Acylation of Aniline with Trimethylacetic Anhydride

The acylation of an amine, such as aniline, with **trimethylacetic anhydride** produces an amide (N-phenyltrimethylacetamide) and trimethylacetic acid as a byproduct.

Acylation of Aniline

## Esterification of a Phenol with Trimethylacetic Anhydride

The esterification of a phenol with **trimethylacetic anhydride** yields a phenyl ester and trimethylacetic acid. This reaction is often catalyzed by a base like pyridine.

Esterification of a Phenol

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## References

- 1. Trimethylacetic anhydride 99 1538-75-6 [sigmaaldrich.com]
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